![molecular formula C16H17NO2 B056100 Oxphalin CAS No. 120370-70-9](/img/structure/B56100.png)
Oxphalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxphalin is a chemical compound that has been extensively researched for its potential applications in various areas of scientific research. It is a synthetic molecule that has been developed to mimic the structure and function of natural compounds found in the body. Oxphalin has been shown to have a wide range of effects on biological systems, including the ability to modulate gene expression, regulate cellular signaling pathways, and alter the behavior of cells. In
Wirkmechanismus
The mechanism of action of Oxphalin is complex and involves a variety of different cellular pathways. One of the primary mechanisms of action of Oxphalin is its ability to modulate gene expression. This is achieved by binding to specific DNA sequences and altering the transcription of genes. Oxphalin has also been shown to regulate cellular signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. Additionally, Oxphalin has been shown to alter the behavior of cells by affecting their morphology and motility.
Biochemical and Physiological Effects:
Oxphalin has a wide range of biochemical and physiological effects on biological systems. Some of the specific effects of Oxphalin include the regulation of gene expression, the modulation of cellular signaling pathways, the alteration of cell morphology and motility, and the regulation of immune function. Oxphalin has also been shown to have anti-inflammatory and anti-tumor effects in some studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Oxphalin in lab experiments is its ability to modulate gene expression and cellular signaling pathways. This makes it a valuable tool for studying the effects of specific genes and pathways on cellular behavior. Additionally, Oxphalin has been shown to have a wide range of effects on biological systems, making it useful for studying a variety of different biological processes.
One of the limitations of using Oxphalin in lab experiments is that it is a synthetic molecule, and therefore may not accurately mimic the effects of natural compounds found in the body. Additionally, the synthesis method for Oxphalin can be complex and time-consuming, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on Oxphalin. One area of research could focus on developing new synthesis methods for Oxphalin that are more efficient and cost-effective. Additionally, research could be conducted to explore the potential applications of Oxphalin in other areas of scientific research, such as regenerative medicine and drug development. Finally, further studies could be conducted to better understand the mechanism of action of Oxphalin and its effects on biological systems.
Synthesemethoden
Oxphalin is synthesized through a multi-step process that involves the use of various chemical reagents and catalysts. The first step involves the synthesis of a precursor molecule, which is then subjected to a series of chemical reactions to produce Oxphalin. The exact synthesis method varies depending on the specific application of Oxphalin, and there are several different methods that have been developed for this purpose.
Wissenschaftliche Forschungsanwendungen
Oxphalin has been extensively studied for its potential applications in various areas of scientific research. It has been shown to have a wide range of effects on biological systems, including the ability to modulate gene expression, regulate cellular signaling pathways, and alter the behavior of cells. Some of the specific areas of scientific research where Oxphalin has been studied include cancer research, neuroscience, and immunology.
Eigenschaften
CAS-Nummer |
120370-70-9 |
---|---|
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
4-[(2,4,6-trimethylphenyl)iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C16H17NO2/c1-10-6-11(2)16(12(3)7-10)17-9-13-4-5-14(18)15(19)8-13/h4-9,18-19H,1-3H3 |
InChI-Schlüssel |
QJMPQEUWJRMVPY-UKTHLTGXSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)C)N/C=C/2\C=CC(=O)C(=C2)O)C |
SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=CC(=C(C=C2)O)O)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=CC(=C(C=C2)O)O)C |
Synonyme |
1-(3,4-dihydroxybenzylidene)-2,4,6-trimethylaniline oxphalin ZIMET 26-85 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.